molecular formula C22H24N4O4 B2627881 ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate CAS No. 1796915-54-2

ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate

Cat. No.: B2627881
CAS No.: 1796915-54-2
M. Wt: 408.458
InChI Key: UHBYBXWTWONSBC-UHFFFAOYSA-N
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Description

Ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate is a complex organic compound. It contains a diazo group, which is an organic moiety consisting of two linked nitrogen atoms at the terminal position .

Scientific Research Applications

Application in Dye Synthesis and Textile Coloring

Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a derivative of the compound , has been synthesized and used in complexation with metals like copper, cobalt, and zinc for dyeing polyester and nylon fabrics. These dyes exhibited excellent fastness to perspiration, sublimation, washing, and light, offering potential for textile industry applications (Abolude, Bello, Nkeonye, & Giwa, 2021).

Role in Spectroscopic and Diffractometric Studies

A study of polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, used spectroscopic and diffractometric techniques for characterization. This research highlights the utility of such compounds in detailed analytical and physical characterization, crucial for pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Purines

The compound also finds application in the synthesis of purines. The reaction of amino alcohols with ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate led to the production of 4-(cyanoformimidoyl)imidazole-5-amines and subsequent 6-carbamoylpurines. This synthesis process is significant in pharmaceutical and medicinal chemistry, where purines play a critical role (Booth, Dias, & Proença, 1992).

Pharmaceutical Research

Ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate and its derivatives are involved in pharmaceutical research. For instance, the title compound, C34H41N7O5·4H2O, has been examined for its crystal structure, showcasing its relevance in pharmaceuticals and crystallography (Liu, Zhang, Cai, Xu, & Shen, 2012).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s hard to say what the safety and hazards of this compound might be .

Future Directions

The future directions for research on a compound depend on its potential applications. These could include use in organic synthesis, as a pharmaceutical, or in materials science, among others. Without more information on this compound, it’s hard to speculate on potential future directions .

Properties

IUPAC Name

ethyl 3-[(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-3-30-18(27)13-14-23-22(29)25-20-21(28)26(2)17-12-8-7-11-16(17)19(24-20)15-9-5-4-6-10-15/h4-12,20H,3,13-14H2,1-2H3,(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBYBXWTWONSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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